molecular formula C13H13N3O5S B2359737 Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate CAS No. 865247-20-7

Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate

Cat. No.: B2359737
CAS No.: 865247-20-7
M. Wt: 323.32
InChI Key: UQBNDKCIWTXFPG-YPKPFQOOSA-N
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Description

Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethyl ester group, an acetylimino group, and a nitro group attached to a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and bases to promote intramolecular C–S bond coupling cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetylimino group can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.

Major Products

The major products formed from these reactions include amino derivatives, amine derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group, acetylimino group, and nitro group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-3-21-12(18)7-15-10-5-4-9(16(19)20)6-11(10)22-13(15)14-8(2)17/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBNDKCIWTXFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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